REACTION_CXSMILES
|
Cl.NC[C:4]1[NH:8][C:7]([C:9](OC)=[O:10])=[CH:6][CH:5]=1.[NH:13]1[CH:17]=CC=[CH:14]1.C(C1NC(C(OC)=O)=CC=1)=O.CN(C(N(C)C)=C1N=CC=C1)C>>[CH:9]([C:7]1[NH:8][CH:4]=[CH:5][CH:6]=1)=[O:10].[CH3:14][NH:13][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=CC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(N1)C(=O)OC
|
Name
|
bis(dimethylamino)azafulvene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=C1C=CC=N1)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.NC[C:4]1[NH:8][C:7]([C:9](OC)=[O:10])=[CH:6][CH:5]=1.[NH:13]1[CH:17]=CC=[CH:14]1.C(C1NC(C(OC)=O)=CC=1)=O.CN(C(N(C)C)=C1N=CC=C1)C>>[CH:9]([C:7]1[NH:8][CH:4]=[CH:5][CH:6]=1)=[O:10].[CH3:14][NH:13][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=CC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(N1)C(=O)OC
|
Name
|
bis(dimethylamino)azafulvene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=C1C=CC=N1)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.NC[C:4]1[NH:8][C:7]([C:9](OC)=[O:10])=[CH:6][CH:5]=1.[NH:13]1[CH:17]=CC=[CH:14]1.C(C1NC(C(OC)=O)=CC=1)=O.CN(C(N(C)C)=C1N=CC=C1)C>>[CH:9]([C:7]1[NH:8][CH:4]=[CH:5][CH:6]=1)=[O:10].[CH3:14][NH:13][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=CC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(N1)C(=O)OC
|
Name
|
bis(dimethylamino)azafulvene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=C1C=CC=N1)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |